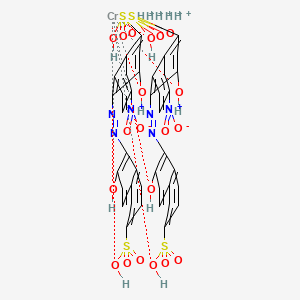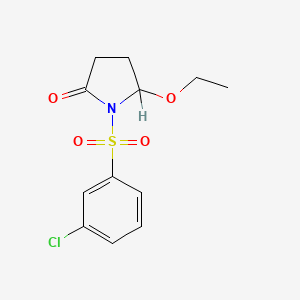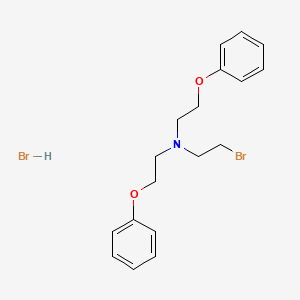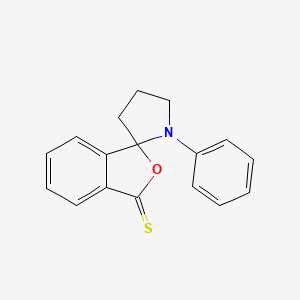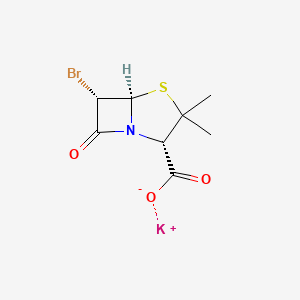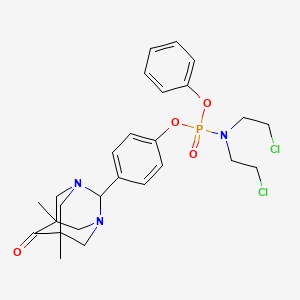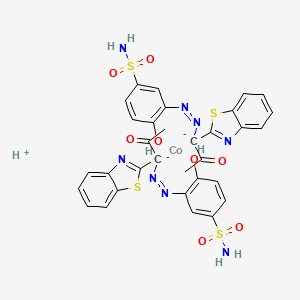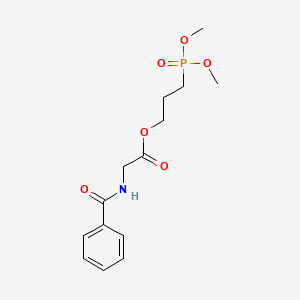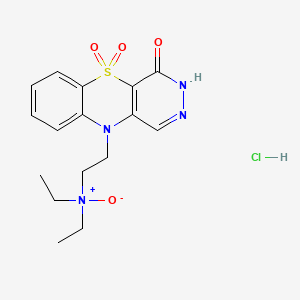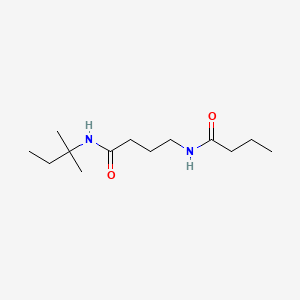
2-(2-(1,2-Diphenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(1,2-Diphenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium perchlorate is a complex organic compound with a molecular formula of C₃₂H₃₀ClN₃O₄ This compound is known for its unique structural features, which include a pyrrolo[2,3-b]pyridinium core and an indole moiety
Preparation Methods
The synthesis of 2-(2-(1,2-Diphenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium perchlorate typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the indole derivative, followed by the formation of the pyrrolo[2,3-b]pyridinium core. The final step involves the coupling of these two moieties under specific reaction conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-(1,2-Diphenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to other similar compounds, 2-(2-(1,2-Diphenyl-1H-indol-3-yl)vinyl)-1,3,3-trimethyl-3H-pyrrolo(2,3-b)pyridinium perchlorate stands out due to its unique structural features and versatile applications. Similar compounds include other indole derivatives and pyrrolo[2,3-b]pyridinium compounds, which may share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
29330-29-8 |
|---|---|
Molecular Formula |
C32H28ClN3O4 |
Molecular Weight |
554.0 g/mol |
IUPAC Name |
2-[(E)-2-(1,2-diphenylindol-3-yl)ethenyl]-1,3,3-trimethylpyrrolo[2,3-b]pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C32H28N3.ClHO4/c1-32(2)27-18-12-22-33-31(27)34(3)29(32)21-20-26-25-17-10-11-19-28(25)35(24-15-8-5-9-16-24)30(26)23-13-6-4-7-14-23;2-1(3,4)5/h4-22H,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
ZPMURFGDZAMKLO-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C2=C(N=CC=C2)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6)C)C.[O-]Cl(=O)(=O)=O |
Canonical SMILES |
CC1(C2=C(N=CC=C2)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C5=CC=CC=C5)C6=CC=CC=C6)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



